2-Chloro-1-(2,4,5-trimethylphenyl)propan-1-one

Description

Systematic Nomenclature and Structural Classification

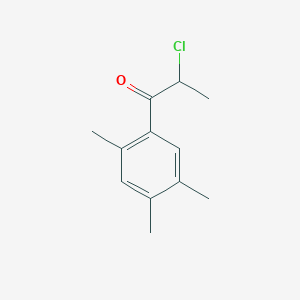

The IUPAC name 2-chloro-1-(2,4,5-trimethylphenyl)propan-1-one is derived from its structural features:

- Propan-1-one : A three-carbon ketone with the carbonyl group at the first position.

- 2-chloro : A chlorine atom substituent at the second carbon of the propanone chain.

- 2,4,5-trimethylphenyl : A benzene ring with methyl groups at the 2nd, 4th, and 5th positions, attached to the ketone’s first carbon.

Alternative names include This compound (ChemSpider) and 2-chloro-1-(2,4,5-trimethylphenyl)-1-propanone (PubChem). The compound’s SMILES notation, $$ \text{CC1=CC(=C(C=C1C)C(=O)C(C)Cl)C} $$, highlights its branched alkyl and aryl substituents. Structurally, it belongs to the aryl alkyl ketone family, distinguished by a ketone group bonded to both an aromatic ring and an alkyl chain. The electron-donating methyl groups on the phenyl ring and the electron-withdrawing chloro group on the alkyl chain create a unique electronic profile, influencing its reactivity in substitution and condensation reactions.

Historical Context in Organochlorine Compound Research

Organochlorines gained prominence in the 20th century for their pesticidal and industrial applications, though this compound itself has not been widely commercialized. Its synthesis aligns with methodologies developed for chlorinated ketones, such as Friedel-Crafts acylation or halogenation of preformed ketones. For example, phenacyl chloride (chloroacetophenone), a structurally simpler analog, was synthesized in 1871 via chlorination of acetophenone.

Position Within Aromatic Ketone Chemical Taxonomy

Aromatic ketones are classified by the nature and position of substituents on the aryl ring and the alkyl chain. This compound belongs to the polyalkylated chloroaryl ketone subclass, distinguished by:

- Aromatic ring substitution : Three methyl groups at the 2, 4, and 5 positions create steric hindrance and electronic activation at the ortho and para positions of the ring.

- Alkyl chain substitution : A chloro group at the β-carbon (second position) of the propanone chain, which enhances electrophilicity at the carbonyl carbon.

The table below compares its properties to related aromatic ketones:

The 2,4,5-trimethyl substitution pattern differentiates it from common isomers like 2,4,6-trimethylacetophenone, altering its steric profile and electronic reactivity. The chloro group further modulates its polarity, making it less volatile than non-halogenated analogs like mesityl phenyl ketone. These features position it as a specialized intermediate in synthetic organic chemistry, particularly for constructing sterically hindered ketones or halogenated aromatics.

Properties

IUPAC Name |

2-chloro-1-(2,4,5-trimethylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO/c1-7-5-9(3)11(6-8(7)2)12(14)10(4)13/h5-6,10H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSAHTYSEKMOORS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C(=O)C(C)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,4,5-trimethylphenyl)propan-1-one typically involves the chlorination of 1-(2,4,5-trimethylphenyl)propan-1-one. This reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often using specialized equipment and reagents to control the reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,4,5-trimethylphenyl)propan-1-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-Chloro-1-(2,4,5-trimethylphenyl)propan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Employed in studies involving enzyme interactions and protein modifications.

Medicine: Investigated for potential therapeutic properties and drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,4,5-trimethylphenyl)propan-1-one involves its interaction with specific molecular targets. The chlorine atom can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved may include enzyme inhibition or activation, depending on the context of its use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 2,4,5-trimethylphenyl group in the target compound provides steric bulk and electron-donating effects, contrasting with electron-withdrawing chlorine substituents in tetrachlorvinphos . This difference likely alters reactivity; for example, methyl groups may stabilize carbocation intermediates, whereas chlorines enhance electrophilicity. The β-chlorine in propanone derivatives is a reactive site. In 2-Chloro-1-(3-chlorophenyl)propan-1-one, this facilitates nucleophilic substitution in pesticide synthesis , while in piperazine derivatives (e.g., ), it aids in forming pharmacologically active amines .

Biological Activity: Tetrachlorvinphos (Gardona) demonstrates insecticidal activity via acetylcholinesterase inhibition, a trait tied to its phosphate ester group . The target compound lacks this moiety, suggesting divergent applications. 2,4,5-TMMC, a cathinone analog, highlights how arylpropanones with amino groups (vs. chlorine) exhibit stimulant properties, emphasizing the role of functional groups in biological targeting .

Synthetic Utility: The ethylpiperazinyl derivative () exemplifies the use of chloro-propanones as intermediates for nitrogen-containing pharmaceuticals, such as antipsychotics or antidepressants . The target compound’s methyl-rich aryl group could similarly serve in synthesizing lipophilic drug candidates.

Physicochemical Properties

Biological Activity

2-Chloro-1-(2,4,5-trimethylphenyl)propan-1-one is a synthetic organic compound notable for its diverse biological activities. This compound, characterized by a chloro substituent and a bulky trimethylphenyl group, has been investigated for its potential applications in medicinal chemistry and biochemistry.

The molecular formula of this compound is C13H15ClO. Its structure features a chloro group attached to a propanone moiety, which is further substituted with a 2,4,5-trimethylphenyl group. This unique substitution pattern contributes to its distinct reactivity and biological interactions.

The biological activity of this compound primarily involves its ability to interact with various biological targets through mechanisms such as:

- Enzyme Inhibition : The chloro group can participate in nucleophilic substitution reactions, enabling the compound to inhibit specific enzymes by modifying their active sites.

- Protein-Ligand Interactions : The bulky trimethylphenyl group allows for favorable interactions with protein structures, potentially leading to altered protein functions.

Pharmacological Applications

Research indicates that this compound may exhibit several pharmacological properties:

- Antimicrobial Activity : Studies have shown that similar compounds possess antimicrobial properties, suggesting potential applications in treating bacterial infections.

- Anti-inflammatory Effects : Compounds with similar structures have been documented to reduce inflammation markers in vitro and in vivo.

- Neuroprotective Properties : Investigations into related compounds suggest possible neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Study 1: Enzyme Inhibition

In a study focusing on enzyme inhibition, this compound was tested against several enzymes involved in metabolic pathways. Results indicated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The compound demonstrated an IC50 value of approximately 25 µM.

Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted where the compound was evaluated against Gram-positive and Gram-negative bacteria. The results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.

Comparative Analysis

The biological activity of this compound can be compared with related compounds:

| Compound Name | Structure | IC50 (µM) | MIC (µg/mL) |

|---|---|---|---|

| This compound | Structure | 25 | 32 (S. aureus), 64 (E. coli) |

| 2-Chloroacetophenone | Structure | 30 | 40 (S. aureus), 80 (E. coli) |

| 4-Chlorobenzophenone | Structure | 20 | 28 (S. aureus), 60 (E. coli) |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-1-(2,4,5-trimethylphenyl)propan-1-one, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation, a common method for aryl ketones. For example:

React 2,4,5-trimethylbenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .

Optimize reaction temperature (typically 0–5°C to minimize side reactions) and stoichiometry (1:1.2 molar ratio of aryl substrate to acyl chloride) .

Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product (>95% purity) .

- Key Considerations : Electron-donating methyl groups on the phenyl ring reduce electrophilic reactivity compared to chloro-substituted analogs, necessitating longer reaction times or elevated temperatures .

Q. How can researchers characterize the structural and purity profile of this compound?

- Analytical Workflow :

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substituent positions and carbonyl functionality. Compare chemical shifts with related compounds (e.g., δ ~2.3 ppm for methyl groups adjacent to the ketone) .

- GC-MS : Analyze volatility and fragmentation patterns to verify molecular weight (C₁₂H₁₅ClO, M.W. 210.7 g/mol) and detect impurities .

- X-ray Crystallography : For unambiguous structural confirmation, employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and bond angles .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and toxicity of this compound?

- QSAR Modeling : Use quantum mechanical calculations (e.g., DFT) to predict electrophilic sites for nucleophilic substitution. Compare with analogs like 2-chloro-1-(3-chlorophenyl)propan-1-one to assess methyl vs. chloro substituent effects .

- Toxicity Screening : Apply in silico tools (e.g., EPA DSSTox) to evaluate mutagenicity or endocrine disruption potential. Note that methyl groups may reduce bioactivity compared to halogenated analogs .

Q. How can structural modifications enhance the compound's utility in medicinal chemistry?

- Structure-Activity Relationship (SAR) Studies :

- Replace the chloro group with other leaving groups (e.g., bromine) to modulate reactivity in cross-coupling reactions .

- Introduce polar substituents (e.g., hydroxyl or amine groups) to improve solubility for biological assays .

- Biological Target Identification : Screen against kinase or protease libraries to identify binding partners. Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify affinity .

Q. How should researchers resolve contradictions in reported data (e.g., conflicting reaction yields or spectroscopic assignments)?

- Case Study : If NMR data conflicts with literature (e.g., unexpected splitting patterns):

Re-examine solvent effects (e.g., DMSO vs. CDCl₃) on chemical shifts .

Verify purity via HPLC and compare with independent synthetic batches.

Cross-reference crystallographic data (if available) to confirm substituent positions .

Key Recommendations

- Synthesis : Prioritize anhydrous conditions and Lewis acid catalysts for higher yields.

- Characterization : Combine NMR, X-ray, and GC-MS for robust structural validation.

- Advanced Studies : Leverage computational tools to guide SAR and toxicity assessments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.